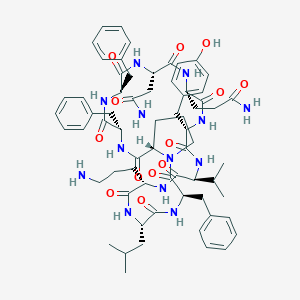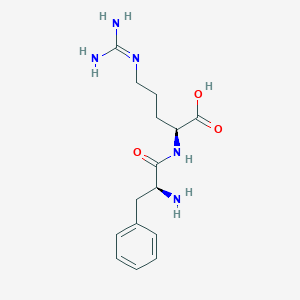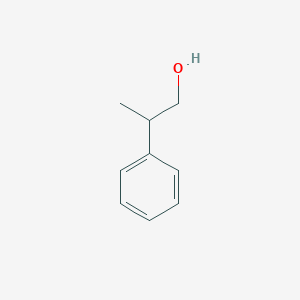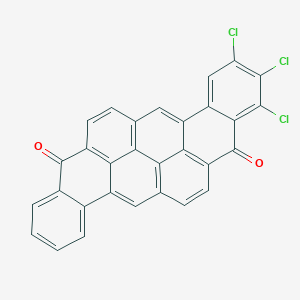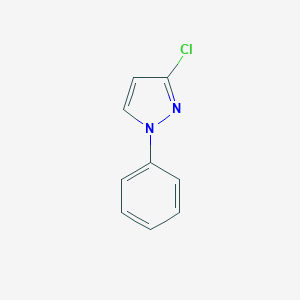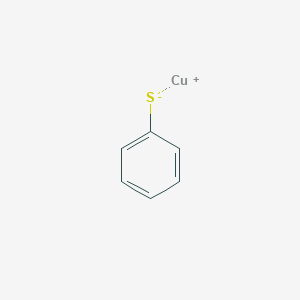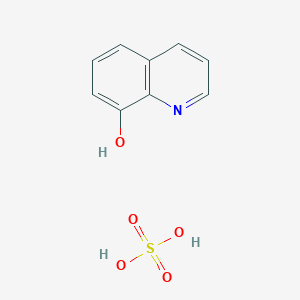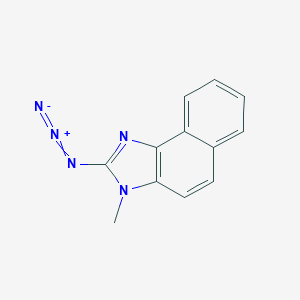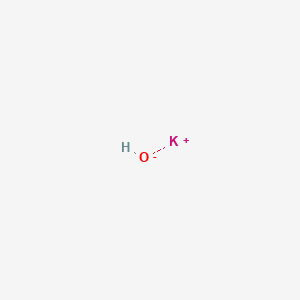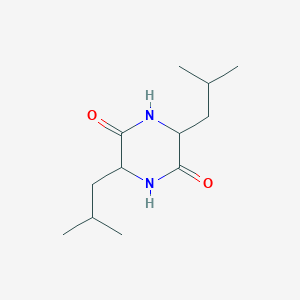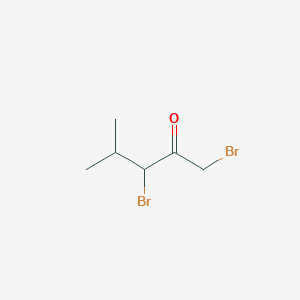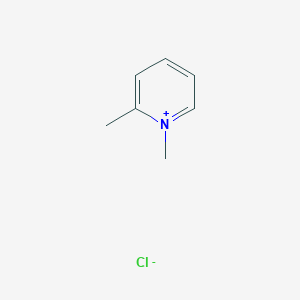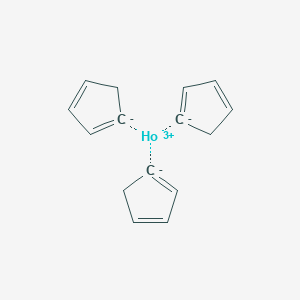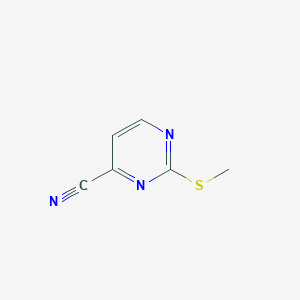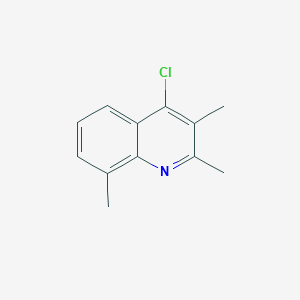
4-Chloro-2,3,8-trimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,3,8-trimethylquinoline, also known as CTMQ, is a chemical compound that has been widely used in various scientific research applications. It is a heterocyclic compound that belongs to the quinoline family.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,3,8-trimethylquinoline is not well understood. However, it has been suggested that 4-Chloro-2,3,8-trimethylquinoline may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. 4-Chloro-2,3,8-trimethylquinoline has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-2,3,8-trimethylquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-Chloro-2,3,8-trimethylquinoline has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 4-Chloro-2,3,8-trimethylquinoline has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Chloro-2,3,8-trimethylquinoline in lab experiments is its high purity and stability. 4-Chloro-2,3,8-trimethylquinoline is a yellow crystalline solid that is easy to handle and store. However, one limitation of using 4-Chloro-2,3,8-trimethylquinoline in lab experiments is its potential toxicity. 4-Chloro-2,3,8-trimethylquinoline has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and using this compound.
Direcciones Futuras
There are many future directions for the use of 4-Chloro-2,3,8-trimethylquinoline in scientific research. One potential area of research is the development of new drugs based on 4-Chloro-2,3,8-trimethylquinoline. 4-Chloro-2,3,8-trimethylquinoline has been shown to have anti-inflammatory and anti-cancer properties, and further research may lead to the development of new drugs for the treatment of these diseases. Additionally, 4-Chloro-2,3,8-trimethylquinoline may be used as a component in the synthesis of other heterocyclic compounds for various applications, such as in the development of new materials or as catalysts for chemical reactions.
Aplicaciones Científicas De Investigación
4-Chloro-2,3,8-trimethylquinoline has been used in various scientific research applications, including the synthesis of fluorescent probes, development of new drugs, and as a component in the synthesis of other heterocyclic compounds. 4-Chloro-2,3,8-trimethylquinoline has been used as a precursor in the synthesis of quinoline-based fluorescent probes for the detection of metal ions, such as copper and zinc. It has also been used in the development of new drugs, including anti-inflammatory and anti-cancer agents.
Propiedades
Número CAS |
1203-45-8 |
|---|---|
Nombre del producto |
4-Chloro-2,3,8-trimethylquinoline |
Fórmula molecular |
C12H12ClN |
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
4-chloro-2,3,8-trimethylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-7-5-4-6-10-11(13)8(2)9(3)14-12(7)10/h4-6H,1-3H3 |
Clave InChI |
DQUZVDWXDBEMRB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl |
Sinónimos |
4-CHLORO-2,3,8-TRIMETHYLQUINOLINE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

